Product packaging for Saxagliptin N-Carboxybenzyl O-Sulfate(Cat. No.:)

Saxagliptin N-Carboxybenzyl O-Sulfate

Cat. No.: B1162028
M. Wt: 529.61
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Saxagliptin (B632) Derivatives and Related Chemical Entities

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The synthesis of a complex molecule like Saxagliptin is a multi-step process that often involves the use of protecting groups to prevent unwanted side reactions. The N-carboxybenzyl (Cbz or Z) group is a commonly employed protecting group for amines in organic synthesis, particularly in peptide chemistry.

Saxagliptin N-Carboxybenzyl O-Sulfate is understood to be a process-related impurity or a synthetic intermediate in the manufacturing of Saxagliptin. Its chemical structure incorporates the core structure of Saxagliptin with the addition of an N-carboxybenzyl group and a sulfate (B86663) moiety. The presence of the N-carboxybenzyl group suggests that it is a protected form of the Saxagliptin molecule, a necessary step in certain synthetic routes to ensure the desired chemical transformations occur at other parts of the molecule. The sulfation could occur during a specific step of the synthesis or as a subsequent modification.

The impurity profile of an API like Saxagliptin can be diverse, including process-related impurities such as N-oxide derivatives, hydroxylated and dealkylated species, and residual starting materials. veeprho.com The identification and characterization of each of these impurities are critical for ensuring the safety and efficacy of the final drug product.

Significance of Investigating this compound in Contemporary Chemical and Pharmaceutical Sciences

The investigation of process-related impurities like this compound holds significant weight in modern pharmaceutical sciences for several key reasons. Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines regarding the identification, characterization, and control of impurities in drug substances. The presence of impurities, even in trace amounts, can potentially impact the stability, bioavailability, and safety of the final pharmaceutical product.

Therefore, the study of this compound is crucial for:

Quality Control: Understanding the formation and characteristics of this compound allows for the development of robust analytical methods to detect and quantify its presence in batches of Saxagliptin. This ensures that the final API meets the required purity standards.

Process Optimization: By studying the pathways through which this impurity is formed, chemists can refine the synthetic route of Saxagliptin to minimize its generation, leading to a more efficient and cleaner manufacturing process.

Reference Standards: The synthesis and isolation of pure this compound are necessary to create certified reference standards. These standards are essential for the validation of analytical methods used in quality control laboratories. synzeal.com

Research Objectives and Methodological Scope Pertaining to this compound

The primary research objectives for a compound like this compound are centered around its synthesis, isolation, characterization, and the development of analytical methods for its detection.

Research Objectives:

To develop a synthetic pathway for the preparation of this compound to be used as a reference standard.

To isolate and purify the compound from reaction mixtures or bulk drug batches of Saxagliptin.

To elucidate the definitive chemical structure and stereochemistry of the molecule.

To develop and validate a sensitive and specific analytical method, typically a chromatographic technique, for the quantification of this compound in the Saxagliptin API.

Methodological Scope: The methodologies employed to achieve these objectives are standard in pharmaceutical analytical chemistry.

Synthesis and Purification: The synthesis would likely involve the controlled reaction of a Saxagliptin intermediate with a carboxybenzylating agent and a sulfating agent. Purification is typically achieved through techniques such as preparative high-performance liquid chromatography (HPLC).

Structural Elucidation: A combination of spectroscopic techniques is used to confirm the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) is employed to determine the connectivity of atoms and the stereochemistry of the molecule. Fourier-transform infrared (FT-IR) spectroscopy can be used to identify key functional groups.

Analytical Method Development: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for the separation and quantification of pharmaceutical impurities. jocpr.com The development of such a method involves optimizing parameters like the column, mobile phase composition, flow rate, and temperature to achieve good resolution between the impurity and the main API peak. The method is then validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. jocpr.com

Detailed Research Findings

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₃₁N₃O₇S
Molecular Weight529.61 g/mol
AppearanceWhite Solid
Chemical Name(1R,3r,5R,7S)-3-((S)-1-(((benzyloxy)carbonyl)amino)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl hydrogen sulfate

Table 2: Illustrative Spectroscopic Data for Structural Elucidation

TechniqueIllustrative Expected Data
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C₂₆H₃₁N₃O₇S [M+H]⁺: 530.1955, Found: [A value very close to the calculated mass]
¹H NMR (in a suitable deuterated solvent) Peaks corresponding to the adamantane (B196018) cage protons, the azabicyclo[3.1.0]hexane protons, the methine proton adjacent to the protected amine, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.
¹³C NMR (in a suitable deuterated solvent) Resonances for all 26 carbon atoms, including the carbonyl carbons, the nitrile carbon, the carbons of the adamantane and azabicyclo[3.1.0]hexane skeletons, and the carbons of the N-carboxybenzyl protecting group.
FT-IR (KBr pellet or thin film) Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (amide and carbamate), C≡N stretching (nitrile), and S=O stretching (sulfate).

Table 3: Example Chromatographic Conditions for Analysis

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 210 nm) or Mass Spectrometry
Column Temperature 25 °C

Properties

Molecular Formula

C₂₆H₃₁N₃O₇S

Molecular Weight

529.61

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of Saxagliptin N Carboxybenzyl O Sulfate

Synthetic Strategies for the Preparation of Saxagliptin (B632) N-Carboxybenzyl O-Sulfate as a Key Intermediate

There is no specific information in the reviewed literature detailing synthetic strategies for the preparation of Saxagliptin N-Carboxybenzyl O-Sulfate. General synthetic routes for Saxagliptin involve the coupling of a protected (S)-α-amino-3-hydroxyadamantane-1-acetic acid derivative with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by deprotection steps. nih.gov The N-Carboxybenzyl (Cbz) group is a common amine protecting group used in such syntheses. Theoretically, the formation of the target compound would involve the Cbz protection of the amino acid precursor, coupling, and a subsequent sulfation of the adamantane (B196018) hydroxyl group. However, no literature was found that describes this specific sequence or identifies this compound as a key intermediate in any manufacturing process.

Chemical Reactivity and Stability Profiles of the N-Carboxybenzyl O-Sulfate Moiety

No dedicated studies on the chemical reactivity and stability of the combined N-Carboxybenzyl O-Sulfate moiety within the Saxagliptin structure were found. The reactivity can be inferred from the general behavior of the individual functional groups:

N-Carboxybenzyl (Cbz) group : This group is known to be stable to a range of conditions but is readily cleaved by catalytic hydrogenolysis, a common deprotection strategy. aquigenbio.com

O-Sulfate group : Sulfate (B86663) esters are generally stable but can be hydrolyzed under specific acidic or enzymatic conditions. The stability would be influenced by the steric hindrance of the adamantane cage.

Without specific experimental data, a detailed profile for this particular compound cannot be constructed.

Stereochemical Considerations and Enantiomeric Purity

The stereochemistry of Saxagliptin is critical for its biological activity and is established early in the synthesis. guidetopharmacology.orgebi.ac.uk The key chiral centers are set during the formation of the amino acid and the proline-like moiety. ebi.ac.uk Any synthesis of this compound would need to start from stereochemically pure precursors. The final sulfation step at the hydroxyl group is not expected to affect the existing chiral centers. However, no studies are available that confirm this or discuss the maintenance of enantiomeric purity during the formation of this specific derivative.

Process Chemistry Optimization and Engineering Principles

There is a complete absence of information regarding process chemistry optimization for the formation of this compound. Such studies are typically performed for key intermediates in a commercial synthesis to maximize yield, minimize impurities, and ensure scalability. google.com The fact that this information is missing further supports the assessment that this compound is likely a reference compound for impurity analysis rather than a synthetically targeted intermediate.

Structural Elucidation and Advanced Spectroscopic Characterization of Saxagliptin N Carboxybenzyl O Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the complete assignment of the Saxagliptin (B632) N-Carboxybenzyl O-Sulfate structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide critical information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity via Nuclear Overhauser Effect (NOE) experiments. Key expected signals would include the aromatic protons of the carboxybenzyl group, the characteristic protons of the adamantyl cage, the methanoprolinenitrile core, and the benzylic protons of the protecting group. The introduction of the sulfate (B86663) group at the hydroxyl position of the adamantyl moiety would induce a significant downfield shift for the protons on the adjacent carbons, providing a clear marker for the site of sulfation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide, the nitrile carbon, and the carbons of the adamantyl and benzyl (B1604629) groups would have distinct chemical shifts. Similar to the proton spectrum, the carbon attached to the sulfate group would experience a noticeable downfield shift compared to the parent hydroxyadamantyl structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Data Table (Hypothetical) This table represents hypothetical data based on known chemical shift principles and is for illustrative purposes only. Actual experimental values may vary.

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Benzyl Aromatic Protons7.30-7.45127.0-136.0
Benzylic CH₂5.10-5.2567.0-68.0
Adamantyl-C-O-SO₃-~80.0-85.0
Adamantyl CH, CH₂1.50-2.5030.0-45.0
Amide NH~6.5-7.5-
Amide C=O-~170.0-172.0
Nitrile C≡N-~118.0-120.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. By providing a mass measurement with a precision of a few parts per million (ppm), HRMS can confirm the molecular formula of Saxagliptin N-Carboxybenzyl O-Sulfate.

Molecular Formula Determination: The expected molecular formula for this compound is C₂₆H₃₁N₃O₇S. HRMS analysis, likely using an electrospray ionization (ESI) source, would aim to detect the protonated molecule [M+H]⁺ or other adducts. The measured mass would be compared to the theoretical exact mass to confirm the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments would be performed to elucidate the structure by analyzing the fragmentation pattern. Key fragment ions would be expected from the cleavage of the carbamate (B1207046) group, loss of the sulfate moiety (SO₃, 80 Da), and fragmentation of the adamantyl and azabicyclo[3.1.0]hexane-3-carbonitrile structures. These fragmentation patterns provide a "fingerprint" that helps to piece together the molecular structure and confirm the location of the sulfate group.

Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₂₆H₃₁N₃O₇S
Theoretical Exact Mass [M]529.1934
Expected [M+H]⁺ Ion530.1999
Key Fragment Ion (Loss of SO₃)[M+H-80]⁺
Key Fragment Ion (Loss of Cbz group)[M+H-135]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N), amide (C=O and N-H), aromatic ring (C=C), and the newly introduced sulfate group (S=O). The presence of strong S=O stretching vibrations would be a key indicator of successful sulfation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The primary chromophore in this compound is the benzyl group of the N-carboxybenzyl moiety. The UV spectrum would be expected to show absorption maxima characteristic of the benzene (B151609) ring, which is largely unaffected by the modifications on the adamantyl portion of the molecule. Studies have shown that Saxagliptin itself exhibits a λmax around 212 nm. rsc.org

Expected Spectroscopic Data

Spectroscopic TechniqueFunctional Group/ChromophoreExpected Absorption Range
IRN-H Stretch (Amide)3200-3400 cm⁻¹
IRC-H Stretch (Aromatic/Aliphatic)2850-3100 cm⁻¹
IRC≡N Stretch (Nitrile)2220-2260 cm⁻¹
IRC=O Stretch (Amide)1630-1680 cm⁻¹
IRS=O Stretch (Sulfate)1350-1400 cm⁻¹ and 1150-1200 cm⁻¹
UV-VisBenzene Ring~210 nm and ~260 nm

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Comprehensive Structural Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the separation, detection, and identification of impurities in pharmaceutical samples. An LC-MS/MS method would be developed to separate this compound from the parent drug, Saxagliptin, and other related impurities.

A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention time of the more polar sulfate derivative would be expected to be shorter than that of its non-sulfated precursor. The mass spectrometer, operating in MS/MS mode, would provide structural confirmation for the eluting peak, matching the fragmentation pattern discussed in the HRMS section. This technique is crucial for confirming the identity of the impurity in complex mixtures at very low concentrations.

Application of X-ray Crystallography for Solid-State Structure Determination (if available)

Should this compound be isolated as a stable, crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry, bond lengths, and bond angles. While highly powerful, obtaining a crystal of suitable quality for analysis can be a significant challenge, and as of now, no public crystallographic data for this specific compound is available.

Analytical Methodologies for Detection and Quantification of Saxagliptin N Carboxybenzyl O Sulfate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of non-volatile and thermally labile compounds, making it an ideal technique for the impurity profiling of Saxagliptin (B632) and its related substances, including Saxagliptin N-Carboxybenzyl O-Sulfate. The development of a stability-indicating HPLC method is paramount to separate the main API from its impurities and degradation products.

The development of a robust HPLC method for the analysis of this compound involves a systematic optimization of various chromatographic parameters to achieve adequate resolution, peak shape, and analysis time. A reversed-phase HPLC (RP-HPLC) approach is commonly employed for Saxagliptin and its impurities.

Key parameters that are optimized include:

Stationary Phase: A C18 column is a frequent choice for the separation of Saxagliptin and its related compounds due to its hydrophobicity, which allows for good retention and separation of moderately polar to nonpolar analytes. bepls.comirjmets.com Column dimensions and particle size are selected to balance efficiency and backpressure.

Mobile Phase: A combination of an aqueous buffer and an organic modifier is typically used. The pH of the aqueous phase is a critical parameter that influences the ionization state of the analytes and, consequently, their retention. For Saxagliptin and its impurities, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol (B129727) is often effective. jocpr.comresearchgate.net Gradient elution is generally preferred over isocratic elution for impurity profiling as it allows for the separation of compounds with a wide range of polarities within a reasonable timeframe.

Flow Rate: The flow rate is optimized to ensure efficient separation without generating excessive backpressure. A typical flow rate for analytical HPLC is around 1.0 mL/min.

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times. A slightly elevated temperature can improve peak shape and reduce viscosity, but it must be controlled to prevent degradation of the analytes.

Detection Wavelength: A UV detector is commonly used for the analysis of Saxagliptin and its impurities. The detection wavelength is selected based on the UV absorbance maxima of the analytes to ensure maximum sensitivity. For Saxagliptin, wavelengths in the range of 210-220 nm are often utilized. researchgate.net

A typical optimized HPLC method for impurity profiling of Saxagliptin and its related compounds might look like the following:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the method must be able to distinguish it from Saxagliptin, other process-related impurities, and any potential degradation products.

Specificity is typically demonstrated through:

Peak Purity Analysis: Using a photodiode array (PDA) detector, the peak purity of the analyte can be assessed to ensure that the chromatographic peak corresponds to a single component.

Forced Degradation Studies: Saxagliptin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed HPLC method is then used to analyze these stressed samples to demonstrate that the peak for this compound is well-resolved from any degradants. jocpr.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a series of solutions with known concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates good linearity. bepls.comirjmets.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies. A known amount of the this compound standard is spiked into a sample matrix, and the recovery is calculated. The acceptance criteria for recovery are typically within 98-102%. bepls.com

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): The precision of the method is assessed by analyzing multiple replicates of the same sample on the same day under the same operating conditions.

Intermediate Precision (Inter-day precision): The precision is evaluated by analyzing the same sample on different days, by different analysts, or with different equipment.

Reproducibility: The precision is assessed by analyzing the same sample in different laboratories.

For impurity quantification, the RSD should typically be less than 5%.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% for assay; ≤ 5.0% for impurities

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at a S/N of 3:1 and the LOQ at a S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. jocpr.com

ParameterTypical Value (µg/mL)
LOD 0.05
LOQ 0.15

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. The principles of method development and validation for UPLC are similar to those for HPLC, but the operational parameters are adjusted to accommodate the higher pressures and smaller column dimensions. A UPLC method can significantly reduce the run time for impurity profiling, thereby increasing sample throughput.

Gas Chromatography (GC) for Volatile Byproducts and Precursors (if relevant)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For a non-volatile compound like this compound, direct analysis by GC is not feasible. However, GC could be relevant for the analysis of volatile starting materials, reagents, or byproducts that might be present in the synthesis of Saxagliptin. If any such volatile compounds are suspected to be related to the formation of this compound, a GC method could be developed for their control. This would typically involve using a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. As of now, there is no direct evidence in the public domain to suggest the relevance of GC for the analysis of byproducts directly related to this compound.

Development of Coupled Analytical Techniques (e.g., LC-NMR, GC-MS) for Integrated Analysis

The unambiguous identification and structural elucidation of pharmaceutical impurities such as this compound often require more than a standalone analytical technique. Coupled, or hyphenated, techniques provide an integrated approach by combining the separation power of chromatography with the definitive structural information from spectroscopic methods.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique directly couples high-performance liquid chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy. For a complex molecule like this compound, LC-NMR offers the ability to isolate the impurity from the bulk drug substance and other related compounds in the chromatographic step and then acquire detailed structural data from the NMR spectra in real-time. This integrated analysis is invaluable for confirming the identity of known impurities and for elucidating the structure of novel, unknown degradation products or process-related impurities without the need for time-consuming offline isolation. rjptonline.orgrjptonline.org While direct LC-NMR application on this specific sulfate (B86663) compound is not widely published, the methodology is a cornerstone in modern impurity profiling for complex pharmaceutical compounds. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. However, for non-volatile and thermally labile molecules like Saxagliptin and its polar impurities, including the N-Carboxybenzyl O-Sulfate derivative, GC-MS is generally not a suitable direct method. These compounds would require derivatization to increase their volatility, which adds complexity and potential for artifact formation.

Liquid Chromatography-Mass Spectrometry (LC-MS): More commonly applied for this class of compounds is Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS. rjptonline.orgresearchgate.net Numerous studies on Saxagliptin utilize reversed-phase liquid chromatography coupled with mass spectrometry to separate, detect, and characterize impurities and degradation products. researchgate.netjocpr.comjocpr.com The process involves chromatographic separation, followed by ionization of the eluted compounds and their analysis based on their mass-to-charge ratio (m/z). rjptonline.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition, while MS/MS experiments yield fragmentation patterns that help in the structural elucidation of the impurity. researchgate.netjocpr.com

The typical workflow for integrated analysis in pharmaceutical development is summarized below:

StepTechniquePurpose
1. Separation High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)To separate the impurity of interest from the Active Pharmaceutical Ingredient (API) and other related substances based on physicochemical properties. jocpr.comjocpr.com
2. Detection & Preliminary Identification Mass Spectrometry (MS) coupled to LC (LC-MS)To detect the separated impurity and determine its molecular weight, providing preliminary identification. rjptonline.orgresearchgate.net
3. Structural Elucidation Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS)To obtain fragmentation patterns or accurate mass data, allowing for detailed structural characterization and confirmation of the impurity's identity. researchgate.netjocpr.com
4. Definitive Structure Confirmation Preparative HPLC followed by Nuclear Magnetic Resonance (NMR)For novel or critical impurities, isolation via preparative chromatography is performed, followed by comprehensive 1D and 2D NMR analysis to provide unambiguous structural confirmation. rjptonline.orgnih.gov

Regulatory Framework and Guideline Adherence for Analytical Method Validation of Related Substances

The validation of analytical procedures used to detect and quantify impurities like this compound is not merely a scientific exercise but a strict regulatory requirement. biopharminternational.comgmptrends.com International regulatory bodies, through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to ensure that analytical methods are suitable for their intended purpose. biopharminternational.comdemarcheiso17025.com

The primary guidelines governing the validation of analytical methods for impurities are ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q3A(R2) "Impurities in New Drug Substances". ich.orgeuropa.eufda.gov These documents provide a framework for the data required and the characteristics to be investigated during method validation. slideshare.netmca.gm

Key Validation Characteristics: The objective of validating an analytical procedure is to demonstrate its fitness for use. biopharminternational.comfda.gov This involves evaluating a set of performance characteristics as outlined by ICH guidelines. demarcheiso17025.com For methods that quantify impurities ("limit tests" or "quantitative tests"), the following parameters are crucial:

Validation CharacteristicPurposeRegulatory Expectation
Specificity To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as other impurities, degradation products, or matrix components. gmptrends.comfda.govThe method must be able to separate and resolve the target impurity from other related substances and the main API. Chromatographic methods should show baseline resolution. gmptrends.com
Accuracy To determine the closeness of the test results obtained by the method to the true value.Accuracy is typically assessed by analyzing a sample with a known concentration of the impurity (spiked sample) and comparing the measured value to the true value. The mean recovery should be within an acceptable range (e.g., 90-110%). demarcheiso17025.com
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. gmptrends.comdemarcheiso17025.comThe variability of the results, usually expressed as the relative standard deviation (RSD), should be within acceptable limits for each level of precision. demarcheiso17025.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for impurity tests to ensure that all impurities above the reporting threshold can be detected. scirp.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scirp.orgThe LOQ is a critical parameter for methods used to quantify impurities and must be at or below the reporting threshold specified in ICH Q3A. ich.orgscirp.org
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.A linear relationship should be demonstrated across a range from the LOQ to approximately 120% of the specification limit for the impurity. The correlation coefficient (r) is often used to evaluate linearity. nih.govscirp.org
Range The interval between the upper and lower concentrations of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.The specified range is derived from linearity studies and confirms the method's suitability for the intended concentration levels. demarcheiso17025.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). jocpr.comProvides an indication of the method's reliability during normal usage and its suitability for transfer between laboratories. jocpr.com

Adherence to these guidelines is mandatory for submitting chemistry, manufacturing, and controls (CMC) documentation for new drug applications to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). biopharminternational.comeuropa.eu The registration application must include documented evidence that the analytical procedures are validated and suitable for the detection and quantification of impurities. mca.gm

Formation Pathways and Degradation Behavior of Saxagliptin N Carboxybenzyl O Sulfate

Mechanistic Studies on the Genesis of Saxagliptin (B632) N-Carboxybenzyl O-Sulfate as a Process-Related Impurity

Saxagliptin N-Carboxybenzyl O-Sulfate is understood to be a process-related impurity that can emerge during the synthesis of Saxagliptin. Process-related impurities are chemical substances that are formed during the manufacturing process and are not the intended final active pharmaceutical ingredient (API). youtube.com Their presence, even in trace amounts, is a critical concern as they can potentially affect the safety and efficacy of the drug product.

The formation of this compound is likely a multi-step process. The core of this impurity is "Saxagliptin N-Carboxybenzyl," which itself is a known process-related impurity in the synthesis of Saxagliptin. It is an intermediate where the primary amine group of the Saxagliptin precursor is protected by a carboxybenzyl (Cbz or Z) group. This protecting group strategy is common in peptide synthesis to prevent unwanted reactions involving the amine group.

The "O-Sulfate" part of the name suggests the subsequent sulfation of the hydroxyl group on the adamantane (B196018) moiety of the Saxagliptin N-Carboxybenzyl intermediate. This sulfation could occur under specific conditions during the synthesis, potentially through reaction with a sulfating agent present in the reaction mixture. The presence of residual sulfating agents or sulfate-containing reagents could lead to this unintended side reaction.

Potential Formation Steps:

N-Protection: A precursor of Saxagliptin, containing a primary amine, is reacted with a reagent like benzyl (B1604629) chloroformate to introduce the N-carboxybenzyl protecting group.

Unintended Sulfation: The resulting intermediate, Saxagliptin N-Carboxybenzyl, which contains a free hydroxyl group, may then react with a sulfating agent. This could be a residual reagent or an impurity in the solvents or other raw materials used in the manufacturing process.

The specific mechanism would depend on the nature of the sulfating agent. For instance, a reaction with sulfur trioxide or a related complex would lead to the formation of the sulfate (B86663) ester at the hydroxyl position.

Identification and Characterization of Secondary Degradation Products Derived from this compound

The primary degradation of this compound would likely involve the cleavage of either the sulfate ester or the N-carboxybenzyl group. This would lead to the formation of primary degradation products, which could then undergo further degradation to form secondary products.

Primary Degradation Products:

Saxagliptin N-Carboxybenzyl: Formed via hydrolysis of the sulfate ester.

Saxagliptin O-Sulfate: Formed via cleavage of the N-carboxybenzyl group.

Secondary Degradation Products:

If the primary degradation product is Saxagliptin N-Carboxybenzyl , it could then undergo further degradation through pathways known for Saxagliptin itself, such as intramolecular cyclization to form a cyclic amidine derivative. researchgate.net Cleavage of the N-carboxybenzyl group from this primary degradant would yield Saxagliptin.

If the primary degradation product is Saxagliptin O-Sulfate , it could also undergo intramolecular cyclization or other degradation reactions characteristic of the Saxagliptin molecule.

A plausible degradation cascade could be:

This compound hydrolyzes to Saxagliptin N-Carboxybenzyl .

Saxagliptin N-Carboxybenzyl undergoes deprotection to form Saxagliptin .

Saxagliptin then degrades to its known major degradation products, such as the cyclic amidine (SCA), epimer (ESCA), and formyl amide (SFA). mdpi.comresearchgate.net

The identification and characterization of these degradation products would typically involve the use of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Influence of Environmental Factors and Excipient Interactions on its Stability Profile in Formulations

The stability of this compound in a pharmaceutical formulation would be significantly influenced by environmental factors and its interaction with excipients. nih.gov

Environmental Factors:

Temperature: Elevated temperatures would be expected to increase the rate of degradation, particularly hydrolytic and thermal degradation pathways. mdpi.com

Humidity: The presence of moisture is critical for hydrolytic degradation. Formulations with higher water content or those stored in high humidity environments would likely show a faster rate of degradation of the sulfate ester. mdpi.com

Light: Exposure to light, especially UV light, could trigger photolytic degradation of the N-carboxybenzyl group.

Excipient Interactions:

Excipients are not always inert and can interact with the API or its impurities, affecting their stability. researchgate.netnih.gov

pH-modifying Excipients: Acidic excipients (e.g., citric acid, tartaric acid) could create a micro-environment with a lower pH, which would accelerate the hydrolysis of the sulfate ester. nih.gov Conversely, basic excipients might influence other degradation pathways.

Excipients with Reactive Impurities: Some common excipients, like polyethylene (B3416737) glycols (PEGs), can contain reactive impurities such as aldehydes and peroxides. nih.gov These could potentially react with the this compound molecule. For example, formaldehyde, a degradation product of PEG, can react with amine functionalities. nih.gov

Hygroscopic Excipients: Excipients that absorb moisture can increase the local water content within a solid dosage form, thereby facilitating hydrolytic degradation.

Excipients containing Sulfate: While less common, the presence of sulfate or sulfite (B76179) salts as excipients might influence the equilibrium of the sulfation/desulfation reactions, although this is speculative.

The compatibility of the API and its impurities with various excipients is a crucial aspect of preformulation studies in drug development. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) are often used to screen for potential interactions. researchgate.net

FactorPotential Impact on Stability
High Temperature Increased rate of hydrolysis and thermal degradation.
High Humidity Accelerated hydrolysis of the sulfate ester.
Light Exposure Potential for photolytic cleavage of the N-Cbz group.
Acidic Excipients Catalyzes the hydrolysis of the sulfate ester.
Reactive Impurities in Excipients Can lead to the formation of new degradation products.

Role and Significance of Saxagliptin N Carboxybenzyl O Sulfate in Pharmaceutical Quality Control

Classification and Regulatory Status as a Specified or Unspecified Impurity in Drug Substances

The classification of any impurity in a drug substance is dictated by regulatory guidelines, primarily those established by the International Council for Harmonisation (ICH). ich.org Impurities are categorized as either specified or unspecified. A specified impurity is one that is individually listed and limited with a specific acceptance criterion in the drug substance specification. edqm.eu This can include identified impurities, for which a structural characterization has been achieved, and unidentified impurities that are controlled by a qualitative analytical procedure. uspnf.com

Saxagliptin (B632) N-Carboxybenzyl O-Sulfate is recognized as a potential impurity in the synthesis of saxagliptin, available as a reference standard from various suppliers for research and quality control purposes. cleanchemlab.comkmpharma.inchemicea.comsynzeal.comsynzeal.comkantech.co.insynzeal.como2hdiscovery.co Its classification as a specified or unspecified impurity in a manufacturer's drug substance specification would depend on several factors. If this impurity is consistently observed at a level exceeding the identification threshold outlined in ICH Q3A(R2) (typically >0.10%), it would necessitate identification and subsequent classification as a specified impurity. edqm.eutga.gov.au The presence of the N-carboxybenzyl group suggests it is a process-related impurity, likely an intermediate or a byproduct from a synthetic route employing this protecting group. labshake.com

The regulatory status of an impurity is also linked to its potential toxicity. Should Saxagliptin N-Carboxybenzyl O-Sulfate be found to be unusually potent or to exert toxic or unexpected pharmacological effects, it would warrant specific control measures, regardless of its concentration. edqm.eu Given that sulfonate esters are a class of compounds known for potential genotoxicity, the presence of an O-sulfate group could raise concerns, potentially requiring a more stringent control strategy, possibly aligning with the principles of ICH M7 for mutagenic impurities. tga.gov.auintertek.com The Threshold of Toxicological Concern (TTC) concept, which defines an acceptable intake of an unstudied chemical that poses a negligible risk of carcinogenicity, might be applied if the impurity is genotoxic. tapi.comeuropa.eu

Implications for the Purity, Potency, and Overall Quality Attributes of Active Pharmaceutical Ingredients (APIs)

The purity of the saxagliptin API is directly impacted by the level of any impurity. A higher concentration of this compound would mean a lower concentration of the active moiety, saxagliptin. This directly affects the potency of the drug substance. While minor amounts of impurities may not have a clinically significant effect on potency, their presence must be carefully controlled to ensure consistent therapeutic outcomes.

The presence of sulfated metabolites of saxagliptin has been identified in vivo, indicating that the core molecule can undergo sulfation. nih.gov This metabolic information can sometimes be used to help qualify an impurity, although a process-related impurity like this compound would still require its own safety assessment. tga.gov.au

Strategies for Impurity Control, Mitigation, and Removal in Large-Scale Manufacturing Processes

Effective control of impurities is a cornerstone of modern pharmaceutical manufacturing and is deeply embedded in the principles of Quality by Design (QbD). pharmatimesofficial.com The primary strategy for managing an impurity like this compound is to prevent its formation in the first place. This involves a thorough understanding and optimization of the synthetic process.

Key strategies for impurity control and mitigation include:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, reaction time, and stoichiometry of reactants can minimize the formation of byproducts. pharmatimesofficial.com For an N-carboxybenzyl protected intermediate, ensuring complete deprotection and removal of the protecting group is crucial. The introduction of a sulfate (B86663) group could occur through a side reaction with a sulfating agent, which would need to be carefully controlled or eliminated from the process.

Raw Material Control: The quality of starting materials and reagents is critical. pharmatimesofficial.comarborpharmchem.com Sourcing high-purity raw materials and having robust specifications for them can prevent the introduction of contaminants that might lead to the formation of impurities.

Purification Techniques: If the formation of this compound cannot be entirely avoided, effective purification methods are necessary for its removal. Techniques such as crystallization, chromatography (including preparative HPLC), and extraction are commonly employed to reduce impurities to acceptable levels. pharmatimesofficial.comarborpharmchem.comyoutube.com The choice of purification method depends on the physicochemical properties of the impurity and the API.

In-Process Controls: Monitoring the manufacturing process at critical steps can help ensure that the reactions are proceeding as expected and that impurity levels are being controlled. kmpharma.in This allows for corrective actions to be taken in real-time.

A summary of impurity control strategies is presented in the table below.

StrategyDescriptionRelevance to this compound
Process OptimizationFine-tuning reaction parameters to minimize side reactions.Ensuring complete removal of the N-carboxybenzyl protecting group and avoiding unintended sulfation reactions.
Raw Material ControlEnsuring the purity of starting materials and reagents.Preventing the introduction of contaminants that could lead to the formation of this impurity.
PurificationEmploying techniques like crystallization and chromatography to remove impurities.Removing any formed this compound from the final API.
In-Process ControlsMonitoring critical process parameters to ensure consistency.Detecting any deviation in the process that could lead to the formation of this impurity.

Compliance with International Pharmacopoeial Standards and Current Good Manufacturing Practices (cGMP) for Impurities

Compliance with international pharmacopoeial standards and current Good Manufacturing Practices (cGMP) is mandatory for the production and release of APIs. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for many drug substances, which include tests and acceptance criteria for impurities. edqm.euuspnf.comdrugfuture.com While a specific limit for this compound may not be listed in the general saxagliptin monograph, the monograph will contain general and specific limits for impurities that must be met. tga.gov.aulabshake.com

cGMP guidelines, such as those outlined in ICH Q7, provide a framework for ensuring the quality of APIs. kmpharma.in These guidelines emphasize the need for robust manufacturing processes, stringent quality control, and thorough documentation. With respect to impurities, cGMP requires that:

Impurity profiles of the API are established and maintained. kmpharma.in

Analytical methods used for detecting and quantifying impurities are validated. uspnf.com

Changes to the manufacturing process are evaluated for their potential impact on the impurity profile. ich.org

Regular quality reviews of the API are conducted to verify the consistency of the process. kmpharma.in

Regulatory bodies like the FDA and EMA have also issued specific guidance on the control of impurities, including potentially genotoxic impurities. gmp-compliance.orgacanthusresearch.comfda.govalston.com If this compound were suspected of being genotoxic, the stringent control limits outlined in ICH M7 would apply. intertek.com

Theoretical and Computational Chemistry Studies Applied to Saxagliptin N Carboxybenzyl O Sulfate

Molecular Modeling and Conformational Analysis of its Structure

Molecular modeling is essential for determining the three-dimensional arrangement and preferred conformations of Saxagliptin (B632) N-Carboxybenzyl O-Sulfate. These models form the basis for understanding its chemical behavior. The process typically begins with energy minimization techniques to identify the most stable spatial organization of the atoms.

Table 1: Key Conformational Features of Saxagliptin N-Carboxybenzyl O-Sulfate
FeatureDescriptionImplication
Adamantane (B196018) CageA rigid and bulky moiety that introduces significant steric hindrance, influencing the molecule's overall shape. nih.govThis feature restricts conformational freedom in its vicinity and can dictate how the molecule interacts with its environment.
Pyrrolidine RingThe five-membered ring can adopt various puckered conformations, such as envelope or twist forms.The specific pucker of the ring impacts the spatial orientation of its substituents.
N-Carboxybenzyl GroupThe orientation of the benzyl (B1604629) and carboxyl components can change due to bond rotation.This flexibility allows for different intramolecular interactions, which can alter the overall molecular polarity.
O-Sulfate GroupA bulky, charged functional group.Its position and interactions with other parts of the molecule are vital to the compound's overall stability and reactivity.

Quantum Chemical Calculations for Predicting Reactivity, Stability, and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a profound understanding of the electronic structure of this compound. These calculations can predict a range of properties that are challenging to measure through experimentation.

Table 2: Predicted Properties from Quantum Chemical Calculations
PropertySignificance
Electron Density DistributionHighlights the electron-rich and electron-deficient areas of the molecule, suggesting probable sites for nucleophilic and electrophilic attacks.
Frontier Molecular Orbitals (HOMO/LUMO)The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primary indicators of chemical reactivity. A smaller HOMO-LUMO energy gap typically implies higher reactivity.
Molecular Electrostatic Potential (MEP)Generates a map of the electrostatic potential on the electron density surface, visually identifying regions susceptible to electrostatic interactions.

These computational methods are fundamental for predicting the compound's stability. By calculating the total electronic energy, the relative stabilities of various isomers or conformers can be compared. Moreover, quantum chemical techniques can model potential reaction pathways for the formation or degradation of this compound, pinpointing transition states and calculating activation energies. This knowledge is crucial for understanding how this impurity may be generated during the synthesis or storage of Saxagliptin.

In silico Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can simulate a variety of spectroscopic properties for this compound, proving invaluable for the interpretation of experimental data and the confirmation of the impurity's structure. researchgate.net

Table 3: Computationally Predicted Spectroscopic Data
Spectroscopy TypePredicted ParametersUtility
Nuclear Magnetic Resonance (NMR)Chemical shifts for ¹H and ¹³C, as well as coupling constants.Facilitates the assignment of peaks in experimental NMR spectra, which is a cornerstone of structural elucidation.
Infrared (IR)Vibrational frequencies and their corresponding intensities.Assists in the identification of characteristic functional groups by matching predicted vibrational modes with experimental IR absorption bands.
Mass Spectrometry (MS)Prediction of fragmentation patterns.Helps in the interpretation of mass spectra by identifying the probable structures of fragment ions.

By comparing these computationally generated spectra with those obtained experimentally from an unidentified impurity, chemists can confidently establish its identity as this compound.

Computational Simulations of Impurity Formation Mechanisms within Synthetic Routes

Computational simulations are capable of modeling the reaction conditions present during the synthesis of Saxagliptin to probe the potential pathways that result in the formation of this compound. researchgate.net These simulations can examine the interactions between Saxagliptin or its intermediates and the various reagents, solvents, and catalysts involved in the manufacturing process. researchgate.net

For example, if a sulfating agent is present, even in trace quantities, simulations can model its reaction with the hydroxyl group of the N-carboxybenzyl-protected saxagliptin intermediate. By calculating reaction energies and activation barriers for plausible pathways, the most likely mechanism for the generation of the O-sulfate impurity can be determined. These simulations can also assess the impact of variables such as temperature, pH, and solvent choice on the rate of impurity formation. The insights derived from these computational studies are vital for process optimization, aiming to minimize the formation of this and other impurities and thus ensuring the quality and safety of the final active pharmaceutical ingredient. researchgate.net

Future Research Directions and Methodological Innovations

Development of Next-Generation Analytical Techniques for Ultra-Trace Level Detection and Quantification

The detection and quantification of impurities at trace and ultra-trace levels present a significant analytical challenge. For a complex molecule like Saxagliptin (B632) N-Carboxybenzyl O-Sulfate, which may be present in minute quantities, highly sensitive and specific analytical methods are paramount.

Future research should focus on the advancement of hyphenated analytical techniques. Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, offers the potential for superior separation and characterization. toref-standards.comthermofisher.comrsc.org These methods provide high resolving power and accurate mass measurements, which are crucial for distinguishing the impurity from the API and other related substances, even at very low concentrations. toref-standards.com The development of UPLC-MS/MS methods, which has been successfully applied for the estimation of Saxagliptin in various forms, can be adapted and optimized for this specific impurity. pensoft.netyoutube.com

Furthermore, multidimensional chromatography (MDC) presents a promising avenue for resolving highly complex mixtures. chromatographytoday.comnih.gov By employing two or more columns with different separation mechanisms, MDC can enhance peak capacity and separate co-eluting impurities that would be indistinguishable in a single-dimensional separation. chromatographytoday.com

For definitive structural elucidation, especially of a novel or poorly characterized impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. youtube.comveeprho.comnih.gov Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within the molecule, confirming the presence and location of both the N-carboxybenzyl and O-sulfate groups. youtube.comsemanticscholar.org The primary challenge with NMR is its lower sensitivity compared to mass spectrometry, often requiring the isolation of the impurity in sufficient quantities, which can be a significant undertaking. registech.com Therefore, the development of more sensitive NMR probes and techniques is a key area for future innovation. veeprho.com

Table 1: Advanced Analytical Techniques for Impurity Profiling

TechniqueApplication for Saxagliptin N-Carboxybenzyl O-SulfatePotential Advantages
UPLC-HRMS (Orbitrap/TOF) Detection and quantification at ultra-trace levels.High sensitivity, specificity, and accurate mass measurement for confident identification. toref-standards.comrsc.org
Multidimensional Chromatography (MDC) Separation from co-eluting impurities and complex matrix components.Enhanced resolution and peak capacity for complex samples. chromatographytoday.comnih.gov
2D-NMR Spectroscopy (COSY, HSQC, HMBC) Unambiguous structural elucidation.Provides detailed connectivity information to confirm the molecular structure. youtube.comveeprho.comsemanticscholar.org

Exploration of Advanced Synthetic Methodologies for the Selective Production or Elimination of the Compound

Understanding the synthetic pathways that lead to the formation of this compound is crucial for its control. The N-carboxybenzyl (Cbz) group is a common protecting group used in peptide and amino acid synthesis. Its presence as part of an impurity suggests it may be a remnant from an incomplete deprotection step or a side reaction during the synthesis of a Saxagliptin precursor. The O-sulfate moiety, on the other hand, is often associated with Phase II drug metabolism, where sulfotransferase enzymes catalyze the addition of a sulfate (B86663) group to hydroxyl functionalities to facilitate excretion. elsevierpure.comresearchgate.netrsc.orgnih.gov

Future research into synthetic methodologies should investigate the specific reaction conditions under which the N-carboxybenzyl group might be retained on the Saxagliptin backbone. This includes a thorough evaluation of the deprotection steps in the synthetic route of Saxagliptin. google.comgoogle.com Concurrently, the potential for sulfation of the hydroxyl group on the adamantane (B196018) ring of Saxagliptin or its N-protected intermediates needs to be explored. While typically a metabolic process, sulfation can potentially occur under certain chemical conditions.

To selectively produce this compound for use as a reference standard, a multi-step synthesis would be required. This would likely involve the synthesis of N-Cbz-protected Saxagliptin followed by a controlled sulfation reaction. The availability of such a standard is critical for the validation of analytical methods and for accurate toxicological assessments. symeres.com

Conversely, strategies for the elimination of this impurity would focus on optimizing the manufacturing process. This could involve:

Improved Deprotection: Investigating more efficient and complete methods for the removal of the Cbz protecting group.

Purification Techniques: Developing advanced purification methods, such as preparative chromatography, to effectively remove the impurity from the final API. registech.com

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction to ensure complete deprotection and minimize the formation of related impurities.

Investigation of Potential Unintended Chemical or Biological Interactions in a Non-Clinical Context

Even at trace levels, impurities can have unintended biological effects. Given that this compound is a modified version of the active drug, it is important to investigate its potential for chemical and biological interactions in a non-clinical setting.

A key area of investigation would be its affinity for the Dipeptidyl Peptidase-4 (DPP-4) enzyme, the therapeutic target of Saxagliptin. nih.gov The presence of the bulky N-carboxybenzyl and O-sulfate groups could significantly alter its binding affinity compared to the parent drug. In vitro enzyme affinity assays would be essential to determine if this impurity could act as an inhibitor or interfere with the therapeutic action of Saxagliptin.

Furthermore, the reactivity of the impurity with various biomolecules should be assessed. This could involve in vitro studies to evaluate its potential to form covalent adducts with proteins or other cellular components. Such reactivity could be a contributing factor to idiosyncratic adverse drug reactions.

In silico prediction tools can offer a preliminary assessment of the potential for unintended biological activity and toxicity. pensoft.netoup.comnih.govnih.govmdpi.com These computational models can predict the likelihood of a compound interacting with various biological targets and can estimate its potential for mutagenicity, carcinogenicity, and other toxic endpoints. nih.govmdpi.com While not a substitute for experimental testing, in silico methods can help prioritize impurities for further investigation. pensoft.net

Contribution to the Broader Understanding of Impurity Generation and Control in Complex Pharmaceutical Systems

The study of a complex, multi-functionalized impurity like this compound contributes significantly to the broader knowledge base of pharmaceutical impurity management. It highlights the intricate challenges that can arise during the synthesis and storage of complex drug molecules. registech.comsynthinkchemicals.com

The potential formation of such an impurity underscores the importance of a holistic approach to impurity control, starting from the quality of raw materials and extending through every step of the manufacturing process to the stability of the final drug product. registech.comacs.orgyoutube.com The investigation into its formation mechanisms can provide valuable insights into previously unconsidered reaction pathways and degradation patterns.

Moreover, the development of analytical methods capable of identifying and quantifying such a complex structure pushes the boundaries of analytical science. semanticscholar.orgsynthinkchemicals.com The knowledge gained from developing and validating these methods can be applied to the analysis of other complex pharmaceutical products, leading to more robust and reliable quality control strategies across the industry.

Ultimately, a thorough understanding of impurities like this compound reinforces the principles of Quality by Design (QbD). By proactively identifying potential impurities and understanding their formation, manufacturers can design more robust and controlled manufacturing processes, leading to safer and more effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.